molecular formula C24H17F2N3O B2644670 5-benzyl-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1216775-76-6

5-benzyl-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2644670
CAS No.: 1216775-76-6
M. Wt: 401.417
InChI Key: ZQDMNSKQQXTIKQ-UHFFFAOYSA-N
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Description

5-benzyl-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds such as 4-fluorobenzylamine and 4-fluorobenzyl alcohol . These intermediates are then subjected to various condensation and cyclization reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment and large-scale reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-benzyl-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-benzyl-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. The fluorine atoms and benzyl groups play a crucial role in binding to these targets, which may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-benzyl-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to its complex structure and the presence of multiple functional groups

Properties

IUPAC Name

5-benzyl-8-fluoro-3-[(4-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O/c25-18-8-6-17(7-9-18)13-28-15-27-22-20-12-19(26)10-11-21(20)29(23(22)24(28)30)14-16-4-2-1-3-5-16/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDMNSKQQXTIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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